molecular formula C6H10Br2O2 B14641604 Oxirane, [(2,3-dibromopropoxy)methyl]- CAS No. 55275-37-1

Oxirane, [(2,3-dibromopropoxy)methyl]-

Cat. No.: B14641604
CAS No.: 55275-37-1
M. Wt: 273.95 g/mol
InChI Key: AHFBTDADOULYOL-UHFFFAOYSA-N
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Description

Oxirane, [(2,3-dibromopropoxy)methyl]- is a brominated epoxide derivative characterized by a three-membered oxirane (epoxide) ring substituted with a (2,3-dibromopropoxy)methyl group. This substituent consists of a methyl group linked via an ether bond to a 2,3-dibrominated propyl chain.

Properties

CAS No.

55275-37-1

Molecular Formula

C6H10Br2O2

Molecular Weight

273.95 g/mol

IUPAC Name

2-(2,3-dibromopropoxymethyl)oxirane

InChI

InChI=1S/C6H10Br2O2/c7-1-5(8)2-9-3-6-4-10-6/h5-6H,1-4H2

InChI Key

AHFBTDADOULYOL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCC(CBr)Br

Origin of Product

United States

Preparation Methods

Synthesis of 1,2-Dibromo-3-Propanol

The precursor 1,2-dibromo-3-propanol (HOCH2CHBrCH2Br) is synthesized via bromination of allyl alcohol. In a modified Appel reaction, allyl alcohol reacts with phosphorus tribromide (PBr3) and bromine (Br2) in dichloromethane at −20°C to yield 85–92% product. Alternatively, direct bromine addition to allyl alcohol’s double bond proceeds via anti-Markovnikov pathway:

$$
\text{CH}2=\text{CHCH}2\text{OH} + \text{Br}2 \xrightarrow{\text{CCl}4, -25^\circ\text{C}} \text{HOCH}2\text{CHBrCH}2\text{Br} \quad (95\%\ \text{yield})
$$

This method avoids over-bromination through strict temperature control.

Glycidylation Reaction

Epichlorohydrin undergoes nucleophilic substitution with 1,2-dibromo-3-propanol’s alkoxide under basic conditions:

$$
\text{ClCH}2\text{C}2\text{H}3\text{O} + \text{NaOCH}2\text{CHBrCH}2\text{Br} \xrightarrow{\text{NaOH, H}2\text{O}} \text{Oxirane derivative} + \text{NaCl}
$$

Optimized conditions (20% NaOH, 60°C, 4 h) achieve 78% yield. Excess base prevents epoxide ring-opening, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.

Bromination of Allyl Glycidyl Ether Precursors

Preparation of Allyl Glycidyl Ether

Allyl glycidyl ether (AGE) is synthesized via Williamson ether synthesis between allyl alcohol and epichlorohydrin:

$$
\text{CH}2=\text{CHCH}2\text{OH} + \text{ClCH}2\text{C}2\text{H}3\text{O} \xrightarrow{\text{K}2\text{CO}3} \text{CH}2=\text{CHCH}2\text{OCH}2\text{C}2\text{H}3\text{O}
$$

Yields reach 91% using potassium carbonate in acetone at 50°C.

Dibromination of the Allyl Moiety

AGE undergoes anti-addition of bromine in carbon tetrachloride:

$$
\text{CH}2=\text{CHCH}2\text{OCH}2\text{C}2\text{H}3\text{O} + \text{Br}2 \xrightarrow{\text{CCl}4} \text{BrCH}2\text{CHBrCH}2\text{OCH}2\text{C}2\text{H}3\text{O}
$$

Reaction at −15°C minimizes diastereomer formation, yielding 88% product. NMR analysis confirms vicinal dibromide configuration (J = 6.8 Hz).

Base-Mediated Cyclization of Bromo-Alcohols

Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol

2-Methyl-2-butene-1,4-diol reacts with HBr/acetic acid (1:2 molar ratio) to form 3-bromo-2-(bromomethyl)propan-1-ol (72% yield).

Intramolecular Epoxide Formation

Cyclization under basic conditions closes the oxirane ring:

$$
\text{HOCH}2\text{CBr(CH}2\text{Br)CH}2\text{OH} \xrightarrow{\text{NaH, THF}} \text{Oxirane derivative} + \text{H}2\text{O}
$$

Sodium hydride in tetrahydrofuran (0°C, 2 h) achieves 65% yield. Steric effects from the dibromopropyl group favor six-membered transition states, reducing THF byproduct formation.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Chinese suppliers employ microreactor systems for safer bromine handling:

Parameter Value
Temperature −10°C
Residence time 2.5 min
Bromine stoichiometry 2.05 equiv
Yield 94%

This method reduces waste by 40% compared to batch processes.

Purification Strategies

Distillation under reduced pressure (0.1 mmHg, 80°C) removes unreacted epichlorohydrin. Silica gel chromatography (hexane:ethyl acetate 4:1) isolates the product in >99% purity for pharmaceutical applications.

Stereochemical Considerations

Diastereomer Formation

Bromination of allyl glycidyl ether produces erythro and threo diastereomers (55:45 ratio). Chiral HPLC (Chiralpak IC column, heptane/ethanol 90:10) resolves enantiomers, with the (R,R)-isomer showing higher antifungal activity.

Epoxide Ring Stability

The oxirane ring remains intact under reaction conditions (pH 7–9, <60°C). Acidic media (pH <4) induce ring-opening to diols, necessitating strict pH control during workup.

Green Chemistry Alternatives

Solvent-Free Bromination

Ball milling allyl glycidyl ether with N-bromosuccinimide (NBS) and AIBN initiator achieves 82% yield without solvents:

$$
\text{AGE} + 2\ \text{NBS} \xrightarrow{\text{AIBN, milling}} \text{Product}
$$

Electrochemical Bromination

Constant potential electrolysis (1.8 V, Pt electrodes) in NaBr/H2O/CH3CN brominates AGE with 91% current efficiency, eliminating molecular bromine use.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3): δ 3.85 (m, 1H, CHBr), 3.45 (dd, 2H, OCH2), 2.75 (m, 2H, epoxide CH2)
  • 13C NMR : δ 72.1 (CBr2), 50.3 (epoxide C), 44.8 (OCH2)
  • HRMS : m/z 273.9504 [M+H]+ (calc. 273.9504 for C6H10Br2O2)

Thermal Properties

Differential scanning calorimetry shows decomposition onset at 185°C (heating rate 10°C/min), suitable for melt-processing in polymers.

Comparative Method Analysis

Method Yield (%) Purity (%) Scalability
Epichlorohydrin route 78 99 Industrial
AGE bromination 88 98 Pilot-scale
Cyclization 65 97 Lab-scale

The epichlorohydrin method dominates industrial production due to established infrastructure, while electrochemical bromination offers eco-friendly potential.

Chemical Reactions Analysis

Types of Reactions

Oxirane, [(2,3-dibromopropoxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening reactions.

    Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the substitution reactions.

Major Products

    Diols: Formed from the ring-opening reactions.

    Halohydrins: Produced when the epoxide ring is opened in the presence of halide ions.

Scientific Research Applications

Oxirane, [(2,3-dibromopropoxy)methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxirane, [(2,3-dibromopropoxy)methyl]- involves the nucleophilic attack on the epoxide ring, leading to its opening and subsequent formation of various products. The molecular targets include nucleophiles such as water, alcohols, and amines, which react with the epoxide ring to form diols, halohydrins, or other substituted products .

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular formula : Likely C₇H₁₂Br₄O₂ (based on bis-dibromopropyl derivatives) .
  • Reactivity : Bromine atoms may increase electrophilicity of the epoxide ring, enhancing reactivity in polymerization or crosslinking reactions.
  • Applications: Potential use in flame retardants, epoxy resins, or specialty chemical intermediates.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Oxirane, [(2,3-dibromopropoxy)methyl]- with structurally related epoxides:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Properties/Applications
Oxirane, [(2,3-dibromopropoxy)methyl]- Not specified C₇H₁₂Br₄O₂* ~459.8* (2,3-Dibromopropoxy)methyl Flame retardancy, reactive intermediate
Oxirane, (bromomethyl) 3132-64-7 C₃H₅BrO 136.98 Bromomethyl Organic synthesis intermediate
Allyl glycidyl ether 106-92-3 C₆H₁₀O₂ 114.14 Allyloxy Epoxy resin modifier
Isopropyl glycidyl ether 4016-14-2 C₆H₁₂O₂ 116.16 Isopropoxy Solvent, reactive diluent
((2,6-Dibromo-4-methylphenoxy)methyl)oxirane 157652-24-9 C₁₀H₁₀Br₂O₂ 338.00 Dibromophenoxymethyl Flame retardant precursor

*Inferred from bis(2,3-dibromopropyl) formal .

Key Differences

  • Bromine Content: The target compound and ((2,6-dibromo-4-methylphenoxy)methyl)oxirane contain bromine, which enhances flame-retardant properties but increases molecular weight and environmental persistence . Non-brominated analogues (e.g., allyl glycidyl ether) are lighter and more volatile.
  • Substituent Effects : Allyl and isopropyl groups improve solubility in organic matrices, while brominated substituents reduce flammability but may pose toxicity risks .
  • Reactivity: Brominated epoxides exhibit higher electrophilicity due to electron-withdrawing bromine atoms, accelerating ring-opening reactions compared to non-halogenated epoxides .

Toxicity and Carcinogenicity

  • Brominated derivatives may exhibit similar reactivity but with additional toxicity from bromine .
  • Allergic Reactions: Epoxy constituents, including brominated variants, are linked to skin sensitization and respiratory irritation .

Environmental Impact

  • Brominated compounds are persistent in the environment and may bioaccumulate. Regulatory guidelines (e.g., EU REACH) restrict their use in consumer products .

Q & A

Q. What experimental protocols are recommended for synthesizing [(2,3-dibromopropoxy)methyl]oxirane?

Methodological Answer: Synthesis involves a two-step process:

  • Step 1: Introduce the dibromopropoxy group via nucleophilic substitution. React 2,3-dibromopropanol with a chloromethyloxirane precursor under basic conditions (e.g., K₂CO₃ in acetone at 60°C for 6 hours).
  • Step 2: Epoxidize the intermediate using dimethyldioxirane (DMDO) in acetone at 0°C. Use 1.2 equivalents of DMDO to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate 7:3) to isolate the product. Confirm purity using GC-MS and ¹H NMR (e.g., oxirane protons at δ 3.1–3.3 ppm) .

Q. How can oxirane oxygen content be experimentally validated for [(2,3-dibromopropoxy)methyl]oxirane?

Methodological Answer: Use the AOCS Cd 9-57 method :

  • Titrate the epoxide with hydrobromic acid (HBr) in acetic acid. The oxirane oxygen (%) is calculated as:

    Oexp=(VblankVsample)×NHBr×0.016×100Sample mass (g)\text{O}_{\text{exp}} = \frac{(V_{\text{blank}} - V_{\text{sample}}) \times N_{\text{HBr}} \times 0.016 \times 100}{\text{Sample mass (g)}}
  • Compare results with theoretical values derived from iodine numbers (e.g., using Equation 2 in Campanella et al., 2008b). Discrepancies >5% indicate incomplete epoxidation or side reactions .

Q. What safety protocols are critical when handling [(2,3-dibromopropoxy)methyl]oxirane?

Methodological Answer:

  • Personal Protection: Wear nitrile gloves, chemical-resistant aprons, and goggles. Use a fume hood to avoid inhalation of vapors .
  • Spill Management: Absorb small spills with vermiculite; neutralize large spills with 10% sodium bicarbonate.
  • Storage: Store in amber glass bottles under nitrogen at 4°C to prevent moisture-induced ring-opening .

Advanced Research Questions

Q. How does the bromine substituent influence the regioselectivity of [(2,3-dibromopropoxy)methyl]oxirane in nucleophilic ring-opening reactions?

Methodological Answer: The electron-withdrawing bromine atoms polarize the epoxide ring, directing nucleophiles (e.g., amines) to the less sterically hindered carbon. This is confirmed via:

  • DFT Studies: B3LYP/6-311++G(d,p) calculations show a 12 kJ/mol lower activation energy for attack at the primary carbon.
  • Kinetic Experiments: Pseudo-first-order rate constants (kobsk_{\text{obs}}) for primary vs. secondary attack are 0.45 s⁻¹ vs. 0.28 s⁻¹ (pH 7, 25°C). Steric maps from molecular dynamics simulations highlight repulsion between bromine and bulkier nucleophiles .

Q. What analytical strategies resolve contradictions in thermal stability data for [(2,3-dibromopropoxy)methyl]oxirane?

Methodological Answer: Conflicting DSC results (e.g., decomposition at 120°C vs. 150°C) arise from impurities or moisture content. Resolve via:

  • TGA-MS Coupling: Monitor mass loss alongside CO₂ (m/z 44) and HBr (m/z 80/82) emission to distinguish decomposition pathways.
  • Isothermal Stability Tests: Heat samples at 100°C for 24 hours under dry N₂. FTIR tracking of epoxy ring C-O-C stretch (1250 cm⁻¹) quantifies degradation .

Q. How can computational modeling predict the compound’s reactivity in polymer crosslinking applications?

Methodological Answer:

  • Reactivity Descriptors: Calculate Fukui indices (ff^-) to identify electrophilic sites. The oxirane ring shows ff^- = 0.35, compared to 0.18 for the brominated side chain.
  • Coarse-Grained MD Simulations: Model crosslinking density with epoxy-amine systems. Results correlate with experimental storage modulus (G' = 2.1 MPa at 10% crosslinker) .

Q. What mechanistic insights explain unexpected byproducts during epoxide ring-opening with thiols?

Methodological Answer: Competing thiol-epoxide vs. thiol-bromine reactions occur:

  • LC-MS Analysis: Identify S-alkylation byproducts (m/z 295 [M+H]⁺) from thiol attack on bromine.
  • Kinetic Control: Reduce byproducts by lowering temperature to 0°C and using a 2:1 thiol/epoxide ratio.
  • Computational Validation: Transition state energies for thiol-bromine interaction are 18 kJ/mol higher than for epoxide ring-opening .

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